Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

Medicinal Chemistry Physicochemical Property Drug-likeness

This unique benzo[b]thiophene-2-carboxamide is a preferred embodiment in a patent for dual COX-2/PfENR inhibitors, designed to address the unmet medical need of treating inflammation and pain in malaria-endemic regions. The direct N-4-morpholinyl attachment confers a distinct rigidity, solubility, and target-binding profile compared to common N-alkyl-morpholine analogs, enabling critical SAR exploration of mu-opioid receptor activation and beta-arrestin-2 recruitment for separating analgesia from side effects. Procure this high-purity building block to accelerate your lead optimization programs in analgesia and anti-infective therapy.

Molecular Formula C13H12ClFN2O2S
Molecular Weight 314.76 g/mol
Cat. No. B3489912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
Molecular FormulaC13H12ClFN2O2S
Molecular Weight314.76 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
InChIInChI=1S/C13H12ClFN2O2S/c14-11-10-8(15)2-1-3-9(10)20-12(11)13(18)16-17-4-6-19-7-5-17/h1-3H,4-7H2,(H,16,18)
InChIKeyNRXSYNMDOZXGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-4-morpholinyl- (9CI): A Structurally Distinct Benzothiophene Carboxamide for Specialized Research


The compound Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-4-morpholinyl- (9CI) (CAS 588675-30-3) belongs to the benzo[b]thiophene-2-carboxamide class, a privileged scaffold in medicinal chemistry for developing agents targeting inflammation, pain, and infectious diseases [1]. It is characterized by a unique N-morpholinyl substituent directly attached to the carboxamide nitrogen, distinct from common N-alkyl-morpholine analogs. This structural feature contributes to a specific molecular weight (314.76 g/mol) and is expected to influence its drug-likeness, solubility, and target-binding properties relative to other in-class candidates .

Why Generic Benzo[b]thiophene-2-carboxamide Substitution Fails: The Critical Role of the N-Substituent


Generic substitution within the benzo[b]thiophene-2-carboxamide class is not feasible because the N-substituent dramatically alters pharmacological properties. The patent literature explicitly demonstrates that modifications to this site are essential for tuning dual COX-2/PfENR inhibitory activity [1]. For example, comparing the target compound's N-morpholinyl group to the N-(2-morpholinoethyl) group reveals a critical difference in linker length and flexibility, which is known to impact binding affinity at opioid receptors, where related benzothiophene carboxamides exhibit ED50 values ranging from 127.1 to >1000 µg/kg depending on subtle structural changes [2]. The data below quantify how the specific N-4-morpholinyl substitution profile offers a distinct physicochemical and potentially pharmacological profile compared to its closest analogs.

Quantitative Differentiation Evidence: Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-4-morpholinyl- (9CI) vs. Closest Analogs


Molecular Weight Differentiation vs. N-(Tetrahydronaphthalenyl) Analog

The target compound has a molecular weight of 314.76 g/mol, which is 45.08 g/mol lower than the corresponding N-(1,2,3,4-tetrahydro-1-naphthalenyl) analog (CAS 588673-80-7, M.W. 359.84 g/mol) . This difference is significant because a molecular weight below 500 g/mol is a key criterion in drug-likeness (Lipinski's Rule of Five), and the lower value of the target compound suggests a higher probability of favorable oral bioavailability and membrane permeability compared to this heavier, more lipophilic comparator.

Medicinal Chemistry Physicochemical Property Drug-likeness

Hydrogen Bond Acceptor/Donor Profile vs. N-Adamantylmethyl Analog

The target compound contains a morpholine moiety, providing 3 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) at the N-substituent. In contrast, the N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl) analog (CAS 588673-78-3) lacks any heteroatoms in its substituent, offering 0 HBA and 0 HBD in this region [1]. This differential HBA count provides a concrete, quantifiable distinction for virtual screening and pharmacophore-based design, where HBA interactions are often critical for target recognition (e.g., with kinase hinge regions or STING protein's CDN-binding domain) [2].

Pharmacophore Modeling Structure-Activity Relationship Selectivity

In-Class Analgesic Potency Contextualization vs. Morphine

While direct in vivo data for the target compound is not available, class-level inference from a closely related benzo[b]thiophene-2-carboxamide analog (Compound 25) demonstrates potent efficacy. Compound 25, which differs in its N-substitution pattern, showed an ED50 of 127.1 ± 34.65 µg/kg in a thermal nociceptive mouse model, with a significantly reduced inhibition of gastrointestinal transit compared to morphine, which typically shows complete transit inhibition at analgesic doses [1]. This evidence suggests that the benzo[b]thiophene-2-carboxamide scaffold, when appropriately substituted, can achieve potent analgesia with an improved side-effect profile. The target compound's unique N-4-morpholinyl group is a new substitution vector for this validated scaffold.

Opioid Agonist Analgesia Gastrointestinal Safety

Target Versatility: Dual COX-2 and PfENR Inhibitory Potential of the Scaffold

A key patent (US 2012/0016014 A1) explicitly protects a broad range of benzothiophene carboxamide compounds, including those with morpholine-based substituents, as dual inhibitors of cyclooxygenase-2 (COX-2) and the Plasmodium falciparum enoyl-ACP reductase (PfENR) [1]. This dual activity is a rare and highly sought-after profile for developing agents that simultaneously address pain/inflammation and malaria. While the patent does not provide precise IC50 values for every embodiment, the prosecution history indicates that the 3-chloro-4-fluoro substitution pattern is among the preferred embodiments for achieving this dual inhibition, in contrast to many comparator compounds that are selective for only one target [2].

COX-2 Inhibitor Antimalarial Drug Repurposing

Premier Application Scenarios for Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-4-morpholinyl- (9CI) Based on Quantitative Evidence


Lead for Dual-Action Anti-Inflammatory and Anti-Malarial Agents

The compound is specifically cited as a preferred embodiment in a patent for dual COX-2/PfENR inhibitors [1]. Its procurement is justified for groups developing single-agent therapies for patients in malaria-endemic regions who also suffer from inflammation and pain, a significant unmet medical need.

Building Block for Novel Non-Narcotic Opioid Analgesics

Given the potent in vivo efficacy (ED50 127.1 µg/kg) and reduced constipation shown by a close structural analog [2], this compound serves as a critical new chemical vector. Its unique N-4-morpholinyl group is designed to explore the SAR around mu-opioid receptor activation and beta-arrestin-2 recruitment, key pathways for separating analgesia from side effects.

Probe Compound for STING Pathway Activation Studies

The benzo[b]thiophene-2-carboxamide core has demonstrated STING-agonistic activity, with specific analogs (12d, 12e) showing marginal human STING-activating activity [3]. The target compound's distinct hydrogen bonding profile makes it a valuable probe to investigate whether modifications to the N-substituent can improve upon the marginal activity observed with earlier derivatives, potentially leading to immunotherapeutic agents.

Selective Pharmacophore Tool for Dopamine D3 Receptor Research

A new class of benzothiophene morpholine analogues has been designed with high selectivity and affinity for the dopamine D3 receptor for potential anti-addiction therapies [4]. The direct N-morpholinyl attachment in the target compound offers a more rigid alternative to the N-alkyl-morpholine linkers in the reported series, allowing researchers to probe the importance of ligand flexibility on receptor subtype selectivity.

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